molecular formula C8H18Cl2N2O B2364118 N-(piperidin-4-yl)propanamide dihydrochloride CAS No. 2126162-77-2

N-(piperidin-4-yl)propanamide dihydrochloride

Cat. No. B2364118
CAS RN: 2126162-77-2
M. Wt: 229.15
InChI Key: MAFORPJQDOABQT-UHFFFAOYSA-N
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Description

“N-(piperidin-4-yl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 2126162-77-2 . It has a molecular weight of 229.15 and is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(piperidin-4-yl)propionamide dihydrochloride . The InChI code is 1S/C8H16N2O.2ClH/c1-2-8(11)10-7-3-5-9-6-4-7;;/h7,9H,2-6H2,1H3,(H,10,11);2*1H .


Physical And Chemical Properties Analysis

“N-(piperidin-4-yl)propanamide dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Mechanism of Action

Target of Action

N-(piperidin-4-yl)propanamide dihydrochloride is a compound that primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia, a condition where there is a decrease in the normal levels of tissue oxygenation .

Mode of Action

The compound interacts with its target, HIF-1, and acts as an activator . It induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in changes at the molecular level, affecting the cell’s response to hypoxic conditions .

Biochemical Pathways

The activation of HIF-1 by N-(piperidin-4-yl)propanamide dihydrochloride affects several biochemical pathways. One of the key pathways influenced is the p53–p21 signaling pathway . Activation of this pathway promotes cell cycle arrest and apoptosis . The compound also upregulates the expression of cleaved caspase-3, a key enzyme involved in the execution-phase of cell apoptosis .

Result of Action

The activation of HIF-1 and the subsequent induction of the p53–p21 signaling pathway result in the promotion of tumor cell apoptosis . This means that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Action Environment

The action of N-(piperidin-4-yl)propanamide dihydrochloride is influenced by the cellular environment. For instance, the compound’s efficacy in inducing apoptosis is particularly relevant in hypoxic conditions, which are commonly found in tumor microenvironments . .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-piperidin-4-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-2-8(11)10-7-3-5-9-6-4-7;;/h7,9H,2-6H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFORPJQDOABQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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